5-Aminobicyclo[2.2.1]heptan-2-yl 2-methylpropanoate
Description
5-Aminobicyclo[2.2.1]heptan-2-yl 2-methylpropanoate is a bicyclic compound featuring a norbornane-like framework (bicyclo[2.2.1]heptane) with an amino group at the 5-position and a 2-methylpropanoate ester at the 2-position. This structure combines rigidity from the bicyclic system with functional groups that may influence reactivity, solubility, and biological activity.
Properties
CAS No. |
791123-72-3 |
|---|---|
Molecular Formula |
C11H19NO2 |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
(5-amino-2-bicyclo[2.2.1]heptanyl) 2-methylpropanoate |
InChI |
InChI=1S/C11H19NO2/c1-6(2)11(13)14-10-5-7-3-8(10)4-9(7)12/h6-10H,3-5,12H2,1-2H3 |
InChI Key |
UVRLDHBFJCZHOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OC1CC2CC1CC2N |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Implications
- However, its ester group may limit stability under basic or enzymatic conditions compared to carbamates or carbonates in analogs like Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate .
- Biological Activity : Unlike the β-lactam analogs in , the target compound lacks the thiazolidine or β-lactam rings critical for antibiotic activity. Its amine group could, however, facilitate interactions with biological targets if derivatized.
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for 5-Aminobicyclo[2.2.1]heptan-2-yl 2-methylpropanoate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves three key steps:
Cycloaddition : A Diels-Alder reaction forms the bicyclic backbone.
Functionalization : The amine and ester groups are introduced via nucleophilic substitution or catalytic hydrogenation .
Esterification : 2-methylpropanoic acid is coupled to the hydroxyl group using coupling agents like DCC or EDCI.
- Optimization : Yield depends on solvent polarity (e.g., THF vs. DMF), temperature (0°C to reflux), and catalyst choice (e.g., Pd/C for hydrogenation). Kinetic studies suggest that prolonged reaction times (>24 hrs) reduce stereochemical purity .
Q. Which analytical techniques are most reliable for confirming the structure of this compound?
- Methodological Answer : A multi-spectral approach is recommended:
- NMR : H NMR identifies protons near the bicyclic system (e.g., δ 1.2–1.8 ppm for bridgehead hydrogens). C NMR confirms the ester carbonyl (~170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 240.2) and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemical ambiguities in the bicyclic core .
Q. How does the compound’s bicyclic structure influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer : The norbornane framework imposes steric constraints:
- Bridgehead Reactivity : The amino group at C5 exhibits reduced nucleophilicity due to steric hindrance, requiring strong bases (e.g., LDA) for deprotonation.
- Ester Hydrolysis : The 2-methylpropanoate ester resists hydrolysis under mild acidic conditions but cleaves efficiently with concentrated HCl/EtOH (1:1, reflux) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NOESY correlations or MS fragments)?
- Methodological Answer : Contradictions often arise from dynamic effects or impurities:
Dynamic NMR : Probe temperature-dependent shifts to identify conformational exchange in the bicyclic system.
Isotopic Labeling : Use N-labeled amines to distinguish true signals from artifacts in crowded spectral regions.
Computational Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .
Q. What retrosynthetic strategies are effective for designing novel derivatives of this compound?
- Methodological Answer : Prioritize disconnections at labile bonds:
- Amine-Ester Disconnection : Retain the bicyclic core and modify the ester side chain (e.g., substituting 2-methylpropanoate with aryl esters).
- Ring-Opening Functionalization : Use ozonolysis or metathesis to introduce unsaturated moieties while preserving stereochemistry.
- AI Tools : Leverage synthesis-prediction algorithms (e.g., Reaxys or Pistachio) to propose feasible routes and evaluate step efficiency .
Q. How can researchers assess the compound’s biological activity, given its potential as a chiral building block for drug discovery?
- Methodological Answer :
Enzyme Assays : Test inhibition of target enzymes (e.g., proteases) using fluorescence-based assays.
Docking Studies : Perform molecular docking with AutoDock Vina to predict binding poses in active sites.
SAR Analysis : Synthesize analogs with varying ester groups to correlate lipophilicity (logP) with activity .
Q. What strategies mitigate racemization during functionalization of the amine group?
- Methodological Answer :
- Low-Temperature Reactions : Conduct acylations at –20°C to slow base-catalyzed racemization.
- Chiral Auxiliaries : Use (R)-BINOL-based catalysts to enforce stereochemical control during coupling.
- Monitoring : Track enantiomeric excess (ee) via chiral HPLC with a cellulose-based stationary phase .
Data Presentation
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